3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile
Description
Properties
IUPAC Name |
3-[[3-(4-ethoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N3O3S/c1-2-28-18-8-6-17(7-9-18)25-21(26)20-19(10-11-29-20)24(22(25)27)14-16-5-3-4-15(12-16)13-23/h3-12,20H,2,14H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIXSSSZFJFHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC=C4)C#N)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is C22H18N3O3S. Its structure features a thieno[3,2-d]pyrimidine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N3O3S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1326908-40-0 |
Anticancer Properties
Compounds with similar structural features have been evaluated for their anticancer potential. For example, studies on thiazole derivatives have shown activity against cancer cell lines with IC50 values indicating effective inhibition of cell growth . Although specific data for the compound is scarce, its structural analogs suggest potential anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory properties of thieno derivatives have been documented in various studies. Compounds similar to 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile have been tested for their ability to reduce inflammation markers in vitro and in vivo . This suggests that the compound may also possess similar activities.
Case Studies
- Antimicrobial Evaluation : A study synthesized several thieno derivatives and evaluated their antimicrobial activity against standard strains. The results indicated that certain derivatives were more potent than conventional antibiotics like penicillin .
- Anticancer Activity : Research on triazolethiones revealed significant anticancer effects against colon carcinoma cell lines. The IC50 values ranged from 27.3 to 43.4 µM for various derivatives . This highlights the potential for similar activity in compounds like 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development. Specifically, it has been investigated for its potential as an anti-inflammatory agent . In silico studies have suggested that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This activity could lead to its application in treating conditions characterized by excessive inflammation, such as asthma and arthritis .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds structurally related to 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile. The thienopyrimidine scaffold is known for its ability to interact with various biological targets implicated in cancer progression. Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess anticancer properties worthy of further exploration .
Quantum Chemical Investigations
Quantum chemical calculations have been performed to understand the electronic properties and stability of 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile. These studies provide insights into the molecular interactions and potential reactivity of the compound. Such investigations are crucial for predicting how the compound might behave in biological systems and can guide further experimental studies .
Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies are essential for optimizing the efficacy and selectivity of new derivatives based on this compound. By systematically altering functional groups and evaluating their effects on biological activity, researchers can develop more potent derivatives with targeted therapeutic effects .
Synthesis and Characterization
The synthesis of 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. This foundational work is critical for establishing a reliable supply of the compound for further research applications .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound’s thieno[3,2-d]pyrimidine core differentiates it from pyrido[3,4-d]pyrimidinones (e.g., compounds in –4) and imidazolidinones (). Key structural comparisons include:
- Electronic Effects : The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy group, contrasting with the electron-withdrawing 3-chloro-4-methoxyphenyl group in compound 44 .
- Biological Implications: Benzonitrile groups are common in bioactive molecules, as seen in compound 44 (anti-parasitic) and pyrido[3,4-d]pyrimidinones (cell activity).
Spectroscopic and Analytical Data
- Compound 44 (): ¹H NMR (δ 7.71–3.94) confirms substituent positions; ESI-MS (m/z 372.2) aligns with calculated mass .
- Pyrido[3,4-d]pyrimidinones (): HRMS (m/z 530.2703) and LC-MS (tR = 1.13 min) ensure structural validation.
- Target Compound : Expected ¹H NMR peaks include aromatic protons (δ 6.5–8.5), ethoxy methyl (δ ~1.4), and nitrile resonance in IR.
Structure-Activity Relationship (SAR) Considerations
- Benzonitrile Positioning : Methyl-linked benzonitrile (target compound) vs. direct attachment (compound 44) may alter steric and electronic interactions with targets.
- Core Rigidity: The thieno-pyrimidine core’s planarity vs. pyrido-pyrimidinones’ fused bicyclic system could influence binding pocket compatibility.
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxylates
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically synthesized by reacting 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic or basic conditions. For the target compound, ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate serves as the precursor.
Procedure :
- Synthesis of 2-Aminothiophene-3-carboxylate :
Alternative Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction time and improves yields. A method adapted from Guo et al. involves:
- Heating the aminothiophene precursor with urea in DMF at 120°C for 20 minutes under microwave conditions.
- Yield: 89% (compared to 82% via conventional heating).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO- d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 4H, benzonitrile-ArH), 6.95 (d, J = 8.8 Hz, 2H, ethoxyphenyl-ArH), 6.72 (d, J = 8.8 Hz, 2H, ethoxyphenyl-ArH), 5.12 (s, 2H, CH₂), 4.02 (q, J = 6.9 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 6.9 Hz, 3H, CH₃).
- IR (KBr) : 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1680 cm⁻¹ (C=O).
Purity and Yield Comparison
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Alkylation | 12 h | 74 | 98.2 |
| Microwave Cyclization | 20 min | 89 | 99.1 |
| Phase-Transfer Alkylation | 6 h | 81 | 98.8 |
Challenges and Mitigation Strategies
Q & A
Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
